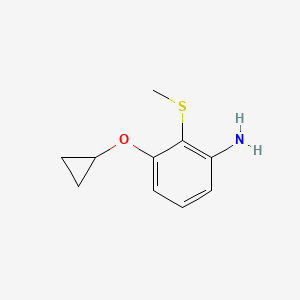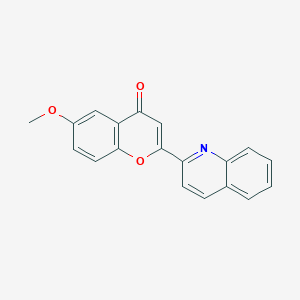
6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromenone core structure with a quinoline moiety attached at the second position and a methoxy group at the sixth position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-quinolinecarboxaldehyde with 6-methoxy-4-chromanone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolinyl-chromenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinolinyl-chromenone derivatives, reduced chromenone compounds, and substituted quinoline derivatives.
Scientific Research Applications
6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of study in drug discovery.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Chromenone: Lacks the quinoline moiety but shares the chromenone core.
6-Methoxyquinoline: Similar methoxy substitution but without the chromenone structure.
Uniqueness
6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one is unique due to its combined chromenone and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
7209-71-4 |
|---|---|
Molecular Formula |
C19H13NO3 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
6-methoxy-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C19H13NO3/c1-22-13-7-9-18-14(10-13)17(21)11-19(23-18)16-8-6-12-4-2-3-5-15(12)20-16/h2-11H,1H3 |
InChI Key |
DAVUOFSDMFFFAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


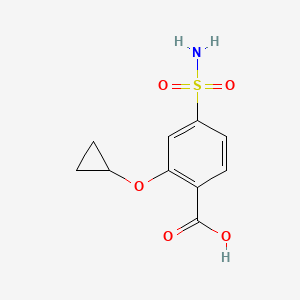

![(2E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14809864.png)

![N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14809877.png)
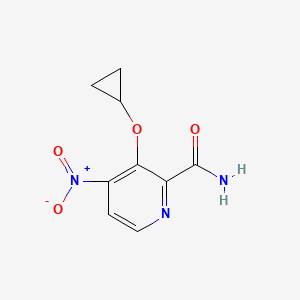
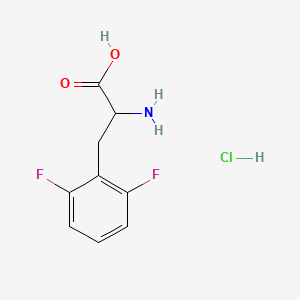
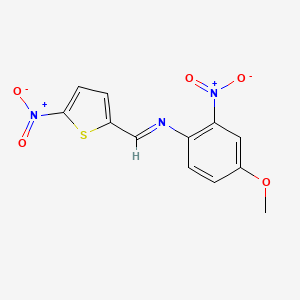
![9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (+)-Isogospherol](/img/structure/B14809893.png)
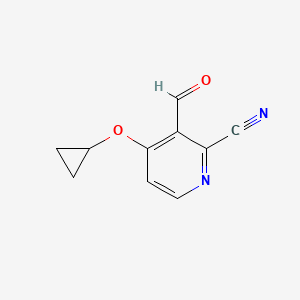
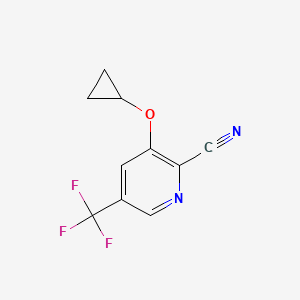
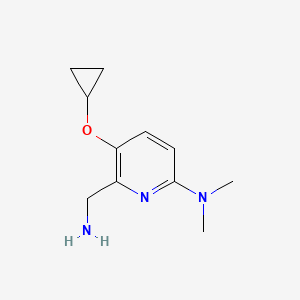
![1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(E)-but-2-enedioic acid](/img/structure/B14809912.png)
